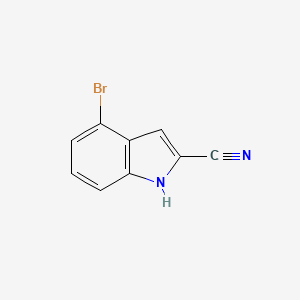

4-Bromo-1H-indole-2-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1H-indole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2/c10-8-2-1-3-9-7(8)4-6(5-11)12-9/h1-4,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFDNTTNQXSIPDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(N2)C#N)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10731116 | |

| Record name | 4-Bromo-1H-indole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10731116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955978-74-2 | |

| Record name | 4-Bromo-1H-indole-2-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=955978-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1H-indole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10731116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Bromo-1H-indole-2-carbonitrile: A Technical Guide for Advanced Synthesis and Drug Discovery

Introduction: Strategic Importance of the 4-Bromo-1H-indole-2-carbonitrile Scaffold

In the landscape of modern medicinal chemistry, the indole nucleus stands as a "privileged scaffold," a core structural motif consistently found in a multitude of natural products, pharmaceuticals, and agrochemicals.[1] Its inherent biological activity and synthetic versatility have made it a cornerstone in drug discovery.[2] The introduction of specific functional groups onto this core dramatically modulates its physicochemical properties and biological targets. This guide focuses on a particularly strategic derivative: this compound (CAS Number: 955978-74-2 ).

The strategic importance of this molecule lies in the unique combination of its substituents. The bromine atom at the 4-position serves as a versatile synthetic handle, amenable to a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse molecular fragments to explore structure-activity relationships (SAR).[1] Concurrently, the nitrile group at the 2-position is a valuable precursor for various functional transformations, including reduction to amines, hydrolysis to carboxylic acids, or conversion into more complex heterocyclic systems.[1] These features make this compound a highly valuable building block for the synthesis of novel therapeutic agents.

This document provides a comprehensive technical overview of this compound, including its physicochemical properties, a validated synthesis protocol, and its potential applications in drug discovery, tailored for researchers and professionals in the field.

Physicochemical and Safety Profile

While extensive experimental data for this compound is not widely published, its properties can be inferred from its structure and data on closely related analogues.

Structural and Chemical Properties

A summary of the key chemical identifiers for this compound is presented below.

| Property | Value | Source |

| CAS Number | 955978-74-2 | ChemUniverse[3] |

| Molecular Formula | C₉H₅BrN₂ | ChemUniverse[3] |

| Molecular Weight | 221.06 g/mol | ChemUniverse[3] |

| IUPAC Name | This compound | N/A |

| SMILES | C1=CC2=C(C=C(N2)C#N)C(=C1)Br | N/A |

Safety and Handling

Synthesis and Mechanistic Considerations

A direct, published synthesis protocol for this compound is not readily found in the literature. However, a robust synthetic route can be devised based on established methods for the synthesis of substituted indole-2-carbonitriles. The following protocol is a representative procedure adapted from literature precedents for similar transformations.[6]

The proposed synthesis involves a two-step process starting from the commercially available 4-bromo-1H-indole. The first step is the iodination at the 3-position, followed by a cyanation reaction to introduce the nitrile group at the 2-position.

Experimental Protocol: A Proposed Synthesis

Step 1: Iodination of 4-Bromo-1H-indole

This step introduces an iodine atom at the 3-position, which can then direct the subsequent functionalization at the 2-position.

-

Reaction Setup: To a solution of 4-bromo-1H-indole (1.0 equiv.) in anhydrous N,N-Dimethylformamide (DMF), add potassium hydroxide (KOH) (3.6 equiv.) in portions at room temperature.

-

Stirring: Stir the resulting mixture for 30 minutes at room temperature to facilitate the deprotonation of the indole nitrogen.

-

Iodination: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of iodine (1.0 equiv.) in DMF dropwise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into a solution of water and saturated aqueous ammonium chloride (NH₄Cl). Stir for 30 minutes to precipitate the product.

-

Isolation: Collect the precipitate by filtration, wash with water, and dry under vacuum to yield 4-bromo-3-iodo-1H-indole.

Step 2: Cyanation to Yield this compound

This step involves a palladium-catalyzed cyanation, a powerful method for introducing the nitrile functionality.

-

Reaction Setup: In a reaction vessel, combine 4-bromo-3-iodo-1H-indole (1.0 equiv.), zinc cyanide (Zn(CN)₂) (0.6 equiv.), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv.) in an anhydrous solvent like DMF.

-

Degassing: Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Reaction Conditions: Heat the mixture to 80-100 °C under an inert atmosphere.

-

Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate. Filter the mixture through a pad of celite to remove inorganic salts.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

Workflow and Mechanistic Rationale

The choice of this synthetic strategy is guided by the reactivity of the indole ring. The initial iodination at the C3 position is a well-established electrophilic substitution reaction. The subsequent palladium-catalyzed cyanation is a highly efficient and functional group tolerant method for the formation of aryl nitriles.

Caption: Proposed synthetic workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a precursor to a wide range of biologically active molecules. The indole core itself is present in numerous approved drugs, and its derivatives are actively being investigated for various therapeutic indications.[2]

As a Scaffold for Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. The indole scaffold is a common feature in many kinase inhibitors. The 4-bromo position allows for the introduction of various aryl and heteroaryl groups via Suzuki coupling, which can be directed towards the ATP-binding pocket of kinases. The 2-carbonitrile can be further elaborated to interact with other regions of the enzyme, enhancing potency and selectivity.

Anticancer and Antimicrobial Potential

Derivatives of bromoindoles have demonstrated significant potential as anticancer agents. For instance, some 5-bromoindole derivatives have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinases, which are crucial for cancer cell proliferation and angiogenesis.[1] Furthermore, indole derivatives have shown promise as antimicrobial agents, with some exhibiting activity against drug-resistant bacteria.[2]

Role in Neuropharmacology

The indole structure is central to the neuro-transmitters serotonin and melatonin.[2] This has spurred extensive research into indole derivatives for the treatment of neurological and psychiatric disorders. For example, 4-bromoindole has been studied for its potential as a GSK-3 inhibitor, a target implicated in neurodegenerative diseases like Alzheimer's.[7]

The following diagram illustrates the central role of the this compound scaffold in generating diverse molecular entities for drug discovery.

Caption: Synthetic utility and therapeutic applications of the core scaffold.

Conclusion

This compound represents a strategically important building block for the synthesis of novel, biologically active compounds. Its dual functionality—a versatile bromine handle for cross-coupling and a modifiable nitrile group—provides a robust platform for generating diverse chemical libraries for drug discovery. While specific data on the compound itself is limited, its potential can be confidently extrapolated from the rich chemistry and pharmacology of related indole derivatives. This guide provides a foundational understanding for researchers to leverage this valuable scaffold in the pursuit of new therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. 4-Bromoindole | C8H6BrN | CID 676494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Bromo-1H-indole-3-carbaldehyde, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. goldbio.com [goldbio.com]

A Technical Guide to the Spectroscopic Characterization of 4-Bromo-1H-indole-2-carbonitrile

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Editor's Note: This technical guide addresses the spectroscopic characterization of 4-Bromo-1H-indole-2-carbonitrile. At the time of publication, a comprehensive search of peer-reviewed literature and chemical databases did not yield experimentally acquired NMR, MS, and IR spectra for this specific compound. This guide has been developed to provide a robust predictive analysis based on established spectroscopic principles and available data for structurally related compounds. It is intended to serve as a foundational resource for researchers working with this molecule, offering insights into expected spectral features and providing standardized protocols for experimental data acquisition.

Introduction: The Significance of this compound

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The introduction of a bromine atom and a nitrile group at the 4- and 2-positions, respectively, as in this compound, creates a molecule with unique electronic and steric properties, making it a valuable building block in drug discovery and materials science.

Accurate structural elucidation and purity assessment are paramount in the development of novel chemical entities. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable tools for achieving this. This guide provides a detailed overview of the expected spectroscopic data for this compound and outlines the methodologies for their acquisition and interpretation.

Compound Identification:

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 955978-74-2 | [1] |

| Molecular Formula | C₉H₅BrN₂ | [1] |

| Molecular Weight | 221.06 g/mol | [1] |

Molecular Structure and Predicted Spectroscopic Data

The molecular structure of this compound is presented below. The subsequent sections detail the predicted spectroscopic data based on the analysis of its functional groups and substitution pattern.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would likely exhibit the following signals:

-

N-H Proton: A broad singlet in the downfield region, typically around 11-12 ppm, characteristic of an indole N-H proton.

-

Aromatic Protons:

-

The proton at the C3 position is expected to appear as a singlet, likely in the range of 7.0-7.5 ppm.

-

The protons on the benzene ring (C5-H, C6-H, and C7-H) will form a complex splitting pattern. Due to the bromo-substitution at C4, we can predict a doublet for C5-H, a triplet for C6-H, and a doublet for C7-H, with chemical shifts generally falling between 7.0 and 8.0 ppm.

-

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule:

-

Nitrile Carbon (C≡N): A signal in the range of 115-125 ppm.

-

Indole Carbons: The chemical shifts of the indole ring carbons are influenced by the electron-withdrawing nitrile group and the bromo substituent. The predicted shifts are based on general values for substituted indoles.[2]

-

C2: ~130-140 ppm

-

C3: ~100-110 ppm

-

C3a: ~125-135 ppm

-

C4: ~110-120 ppm (bearing the bromine)

-

C5: ~120-130 ppm

-

C6: ~120-130 ppm

-

C7: ~110-120 ppm

-

C7a: ~135-145 ppm

-

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, this compound is expected to show a prominent molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺).

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): m/z 220 and 222.

-

Loss of HCN: A common fragmentation pathway for nitriles, leading to a fragment ion at m/z 193 and 195.

-

Loss of Br: Fragmentation involving the loss of a bromine radical would result in an ion at m/z 141.

-

Loss of C₂N₂: A fragment corresponding to the loss of the nitrile group and the adjacent carbon could be observed.

The fragmentation of indole derivatives can be complex, often involving rearrangements.[3][4]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule.

Predicted Characteristic IR Peaks:

| Wavenumber (cm⁻¹) | Functional Group | Vibration | Intensity |

| ~3400 | N-H (indole) | Stretch | Medium |

| ~3100-3000 | C-H (aromatic) | Stretch | Medium |

| ~2230-2210 | C≡N (nitrile) | Stretch | Sharp, Medium |

| ~1600-1450 | C=C (aromatic) | Stretch | Medium-Strong |

| ~1350-1250 | C-N | Stretch | Medium |

| Below 1000 | C-Br | Stretch | Strong |

The nitrile stretch is a particularly diagnostic peak for this molecule.[5][6]

Comparative Spectroscopic Data: 4-Bromo-1H-indole

For comparative purposes, the experimental spectroscopic data for the closely related compound, 4-Bromo-1H-indole (CAS 52488-36-5), is provided below.[7][8][9]

¹H NMR Data for 4-Bromo-1H-indole

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~8.2 | br s | N-H |

| ~7.4 | d | H-7 |

| ~7.2 | t | H-3 |

| ~7.1 | t | H-6 |

| ~7.0 | d | H-5 |

| ~6.6 | t | H-2 |

¹³C NMR Data for 4-Bromo-1H-indole

| Chemical Shift (ppm) | Assignment |

| ~136.5 | C-7a |

| ~127.5 | C-3a |

| ~125.0 | C-2 |

| ~124.5 | C-6 |

| ~123.0 | C-5 |

| ~115.0 | C-4 |

| ~111.0 | C-7 |

| ~101.5 | C-3 |

Mass Spectrometry Data for 4-Bromo-1H-indole

| m/z | Relative Intensity | Assignment |

| 195/197 | ~100% | [M]⁺ |

| 116 | High | [M-Br]⁺ |

| 89 | Moderate | [M-Br-HCN]⁺ |

IR Data for 4-Bromo-1H-indole

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 | N-H Stretch |

| ~3100-3000 | Aromatic C-H Stretch |

| ~1600-1450 | Aromatic C=C Stretch |

| ~750 | C-Br Stretch |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as this compound.

NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: Volatilize the sample by heating the probe, and ionize the gaseous molecules using a high-energy electron beam (typically 70 eV).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

-

Instrument Background: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental interferences.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Spectrum Acquisition: Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Conclusion

References

- 1. chemuniverse.com [chemuniverse.com]

- 2. acdlabs.com [acdlabs.com]

- 3. Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 5. mdpi.com [mdpi.com]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. 4-Bromoindole | C8H6BrN | CID 676494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Bromoindole(52488-36-5)IR [m.chemicalbook.com]

- 9. chemscene.com [chemscene.com]

4-Bromo-1H-indole-2-carbonitrile molecular weight and formula

An In-Depth Technical Guide to 4-Bromo-1H-indole-2-carbonitrile for Advanced Research and Drug Development

Abstract

This compound is a halogenated indole derivative poised to serve as a versatile and strategic building block in modern medicinal chemistry. Its unique trifunctional architecture—comprising a reactive nitrile group, a synthetically tractable bromine atom, and the privileged indole scaffold—offers a powerful platform for the synthesis of complex molecular entities. This guide provides a comprehensive overview of its chemical properties, logical synthetic pathways, and extensive applications in drug discovery, with a particular focus on kinase inhibition and oncology. Detailed, field-proven protocols for its synthesis and subsequent functionalization are presented to empower researchers and drug development professionals in leveraging this high-potential intermediate for next-generation therapeutics.

Introduction: The Strategic Value of the Indole Scaffold

The indole ring system is a cornerstone of medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and essential biomolecules like serotonin.[1][2] Its structural rigidity and rich electron density make it an ideal scaffold for interacting with a wide array of biological targets. The strategic functionalization of the indole core allows for the fine-tuning of pharmacological properties, making derivatives like this compound particularly valuable.

The introduction of a bromine atom at the C4 position and a carbonitrile at the C2 position creates a molecule with distinct reactive handles.

-

The Indole NH (Position 1): Can be easily alkylated or arylated to modulate solubility, metabolic stability, and target engagement.

-

The Nitrile Group (Position 2): A versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in cycloadditions to build fused heterocyclic systems.[3] The 2-cyanoindole moiety is a key feature in various biologically active molecules, including adrenergic antagonists.[3]

-

The Bromo Group (Position 4): Serves as a prime site for modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents to explore and optimize structure-activity relationships (SAR).[4]

This guide synthesizes the available data to present a holistic technical profile of this compound as a pivotal intermediate for researchers.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. This data is critical for reaction planning, purification, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₉H₅BrN₂ | [5][6] |

| Molecular Weight | 221.06 g/mol | [5] |

| Canonical SMILES | C1=CC2=C(C=C(N2)C#N)C(=C1)Br | Inferred from structure |

| InChI Key | Inferred, not directly available | |

| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |

Synthesis and Functionalization Strategies

A robust and scalable synthesis is paramount for the utility of any chemical building block. While a direct, one-pot synthesis of this compound is not extensively documented, a logical and field-proven pathway can be designed based on established indole synthesis methodologies.

Proposed Synthetic Workflow

The most logical approach involves a multi-step synthesis starting from a commercially available precursor, such as 4-bromoindole. The workflow is designed to selectively introduce the carbonitrile functionality at the C2 position.

Caption: Proposed synthetic workflow for this compound.

Rationale Behind Experimental Choices

-

N-Protection (Step 1): The indole nitrogen is acidic and can interfere with subsequent electrophilic substitution reactions. Protecting it, for instance as a Boc-carbamate or a tosylamide, enhances the stability of the indole ring and directs functionalization. The choice of protecting group is critical; it must be stable to the conditions of the subsequent steps but readily removable at the end.

-

C2-Formylation (Step 2): The Vilsmeier-Haack reaction is a classic and highly reliable method for introducing a formyl group at the electron-rich C3 position of indoles. However, with a protected nitrogen, reactivity can be shifted to the C2 position. Alternatively, lithiation at C2 followed by quenching with an electrophile like DMF can achieve the desired outcome.

-

Nitrile Formation (Step 3): The conversion of the aldehyde to a nitrile is a standard transformation. A common two-step, one-pot procedure involves the formation of an oxime with hydroxylamine, followed by dehydration with a reagent like acetic anhydride, which is efficient and high-yielding.

-

Deprotection (Step 4): The final step is the removal of the N-protecting group. The conditions must be chosen carefully to avoid degradation of the final product. For a Boc group, acidic conditions (e.g., trifluoroacetic acid) are standard, while a tosyl group often requires basic hydrolysis.

Applications in Drug Discovery and Medicinal Chemistry

The indole scaffold is a privileged structure in drug discovery, and this compound is a precursor to libraries of compounds with potential therapeutic applications.[1]

Kinase Inhibitors

The indole core is a common feature in many ATP-competitive kinase inhibitors.[4] The 4-bromo position can be elaborated via Suzuki coupling to introduce aryl or heteroaryl moieties that can form key interactions within the kinase hinge region, while the nitrile group can be modified to interact with the solvent-exposed region or form hydrogen bonds.

Caption: Strategy for developing kinase inhibitors from the target scaffold.

Anticancer Agents

Indole derivatives have demonstrated potent anticancer activity through various mechanisms, including inhibition of tubulin polymerization, histone deacetylases (HDACs), and key signaling proteins like EGFR and Src kinase.[1][4] this compound provides a starting point for synthesizing novel compounds for screening against panels of cancer cell lines.

Anti-inflammatory Agents

Derivatives of indole-3-acetonitrile have been shown to inhibit the production of pro-inflammatory mediators.[4] The structural features of this compound make it an attractive scaffold for developing novel anti-inflammatory drugs by exploring modifications at the C4 and C2 positions.

Experimental Protocols

The following protocols are representative methodologies based on established chemical principles and are intended for use by trained professionals in a controlled laboratory setting.

Protocol 1: Synthesis of tert-butyl 4-bromo-2-cyano-1H-indole-1-carboxylate

This protocol details a potential route to the N-protected target molecule.

Materials:

-

4-Bromoindole (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Acetic anhydride (Ac₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

N-Protection:

-

Dissolve 4-bromoindole (1.0 eq) in DCM.

-

Add DMAP (0.1 eq) and di-tert-butyl dicarbonate (1.1 eq).

-

Stir at room temperature for 8-12 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with saturated NaHCO₃ solution and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield tert-butyl 4-bromo-1H-indole-1-carboxylate.

-

-

Formylation:

-

Cool a solution of DMF (3.0 eq) to 0 °C under a nitrogen atmosphere.

-

Add POCl₃ (1.2 eq) dropwise, maintaining the temperature below 10 °C. Stir for 30 minutes.

-

Add a solution of the N-Boc-4-bromoindole from the previous step in DMF.

-

Allow the mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours.

-

Quench the reaction by pouring it onto ice water and neutralizing with a strong base (e.g., NaOH) to precipitate the product. Filter and dry the solid to obtain tert-butyl 4-bromo-2-formyl-1H-indole-1-carboxylate.

-

-

Nitrile Formation:

-

Suspend the aldehyde (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in a suitable solvent like pyridine or ethanol.

-

Heat the mixture to reflux until the aldehyde is consumed (monitored by TLC).

-

Cool the mixture and add acetic anhydride (2.0 eq) dropwise.

-

Heat to reflux for 1-2 hours.

-

Cool to room temperature, pour into water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the final N-protected product.

-

Protocol 2: Suzuki Cross-Coupling of the C4-Bromo Position

This protocol demonstrates the synthetic utility of the bromine atom.

Materials:

-

N-Protected this compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Pd(PPh₃)₄ (0.05 eq)

-

2M Sodium Carbonate (Na₂CO₃) solution (3.0 eq)

-

Toluene and Ethanol mixture (e.g., 4:1)

Procedure:

-

Reaction Setup:

-

To an oven-dried flask, add the N-protected bromoindole, the arylboronic acid, and the palladium catalyst.

-

Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

-

-

Solvent and Base Addition:

-

Add the degassed toluene/ethanol solvent mixture, followed by the degassed 2M Na₂CO₃ solution.

-

-

Reaction Execution:

-

Heat the mixture to 80-90 °C and stir vigorously overnight.

-

Monitor the reaction progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

Cool the reaction to room temperature and dilute with ethyl acetate and water.

-

Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired C4-arylated product.

-

Conclusion

This compound represents a strategically designed molecular building block with significant potential for accelerating drug discovery and development. Its distinct and orthogonally reactive functional groups provide a versatile platform for creating diverse and complex chemical libraries. The synthetic routes and functionalization protocols outlined in this guide are based on robust and well-established chemical principles, offering researchers a reliable foundation for their work. As the demand for novel therapeutics continues to grow, the intelligent application of such versatile intermediates will be paramount in the quest for new medicines.

References

Navigating the Solubility Landscape of 4-Bromo-1H-indole-2-carbonitrile: A Technical Guide for Drug Development Professionals

Abstract

In the realm of pharmaceutical sciences, understanding the solubility of a novel compound is a cornerstone of successful drug development. This guide provides a comprehensive technical overview of the principles, experimental determination, and predictive modeling of the solubility of 4-Bromo-1H-indole-2-carbonitrile in organic solvents. Tailored for researchers, scientists, and drug development professionals, this document moves beyond mere procedural lists to offer in-depth explanations of the underlying scientific rationale. By integrating theoretical knowledge with practical, field-proven methodologies, this guide aims to equip scientists with the necessary tools to confidently assess and modulate the solubility of this promising heterocyclic compound.

Introduction: The Significance of Solubility in Drug Discovery

The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, with poor aqueous and organic solvent solubility being a primary cause of attrition. For a compound like this compound, a molecule with potential therapeutic applications, characterizing its solubility is not merely a routine check but a critical step that influences everything from reaction kinetics in synthesis to bioavailability in preclinical studies. A thorough understanding of its behavior in various organic solvents is paramount for efficient process development, formulation, and ultimately, the therapeutic success of the final drug product.

This guide will delve into the theoretical underpinnings of solubility, provide detailed, validated protocols for its experimental determination, and explore the burgeoning field of in silico predictive modeling.

Theoretical Framework: Predicting Solubility from Molecular Structure

The age-old adage "like dissolves like" serves as a fundamental principle in predicting solubility.[1][2] This concept is rooted in the intermolecular forces between the solute (this compound) and the solvent. To anticipate the solubility of our target molecule, we must first dissect its key structural features:

-

The Indole Scaffold: The bicyclic aromatic indole core is relatively nonpolar.

-

The Bromo Substituent: The bromine atom at the 4-position adds to the molecular weight and introduces a degree of polarity, but its primary effect is often an increase in London dispersion forces.

-

The Cyano Group: The nitrile group (-C≡N) at the 2-position is highly polar and a strong hydrogen bond acceptor.

-

The Indole N-H: The hydrogen atom on the indole nitrogen is a hydrogen bond donor.

Table 1: Physicochemical Properties of this compound and Related Analogs

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Polar Surface Area (Ų) |

| 4-Bromo-1H-indole | C₈H₆BrN | 196.04[3] | 2.93 | 1[4] | 0[4] | 15.79[4] |

| 4-Bromo-1H-indole-2-carboxylic acid | C₉H₆BrNO₂ | 240.05[5] | ~2.5 | 2 | 2 | 63.32 |

| This compound | C₉H₅BrN₂ | 221.06 | ~2.7 | 1 | 1 | 39.58 |

| 4-Bromo-1H-indole-3-carbaldehyde | C₉H₆BrNO | 224.05[6] | 2.2[6] | 1 | 1 | 32.9[6] |

Based on this analysis, we can hypothesize that this compound will exhibit moderate to good solubility in polar aprotic solvents that can accept hydrogen bonds and have a significant polar character to interact with the nitrile group. Its solubility in nonpolar solvents is expected to be lower due to the polar functional groups. Protic solvents capable of hydrogen bonding with both the N-H and the nitrile group may also be effective.

Experimental Determination of Solubility: A Step-by-Step Approach

While theoretical predictions are valuable, empirical determination remains the gold standard. The following section details a robust protocol for measuring the solubility of this compound.

Materials and Equipment

-

This compound (high purity)

-

A range of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dichloromethane, ethyl acetate, toluene, hexane)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Saturated Shake-Flask Method: The Gold Standard

This method is a reliable and widely used technique for determining equilibrium solubility.

Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For finer suspensions, centrifugation can be used to achieve clear separation.

-

Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant. To avoid aspirating any solid particles, the use of a syringe filter is recommended. Dilute the collected sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound. A pre-established calibration curve is essential for accurate quantification.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Diagram 1: Experimental Workflow for the Saturated Shake-Flask Method

Caption: Workflow for determining equilibrium solubility.

High-Throughput Screening (HTS) Methods

For rapid screening of solubility in a large number of solvents, miniaturized and automated methods are often employed. These typically involve smaller volumes and rely on spectroscopic or light-scattering techniques to estimate solubility. While less precise than the shake-flask method, they are invaluable for early-stage solvent selection.

Leveraging Predictive Models for Solubility Estimation

In the modern drug discovery landscape, computational tools play a crucial role in predicting physicochemical properties, thereby saving time and resources.[7] Several in silico models can be employed to estimate the solubility of this compound.

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models are statistical models that correlate the chemical structure of a molecule with its physical properties.[8] These models are trained on large datasets of compounds with known solubilities and can then be used to predict the solubility of new molecules.

Thermodynamic Models (e.g., COSMO-RS)

COSMO-RS (Conductor-like Screening Model for Real Solvents) is a powerful method that predicts thermodynamic properties, including solubility, from first principles. It calculates the chemical potential of a solute in a solvent based on the interaction energies of their molecular surfaces.

Diagram 2: Logic Flow for Integrating Predictive and Experimental Solubility Assessment

Caption: Integrated approach to solubility determination.

Conclusion and Future Directions

The solubility of this compound in organic solvents is a critical parameter that dictates its journey through the drug development pipeline. This guide has provided a robust framework for understanding, determining, and predicting this essential property. By combining theoretical insights with rigorous experimental protocols and advanced computational modeling, researchers can build a comprehensive solubility profile. This knowledge is not only fundamental for the successful development of this compound but also serves as a template for the characterization of other novel chemical entities. Future work should focus on building a comprehensive experimental database of indole derivatives to further refine predictive models and accelerate the development of this important class of compounds.

References

- 1. chem.ws [chem.ws]

- 2. youtube.com [youtube.com]

- 3. 4-Bromoindole | C8H6BrN | CID 676494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. 4-bromo-1H-indole-2-carboxylic acid | C9H6BrNO2 | CID 4042604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Bromo-1H-indole-3-carbaldehyde | C9H6BrNO | CID 2763178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Predictive modeling for solubility and bioavailability enhancement - Patheon pharma services [patheon.com]

- 8. Predicting Drug Solubility Using Different Machine Learning Methods - Linear Regression Model with Extracted Chemical Features vs Graph Convolutional Neural Network [arxiv.org]

Discovery and history of 4-Bromo-1H-indole-2-carbonitrile

An In-depth Technical Guide to 4-Bromo-1H-indole-2-carbonitrile: Synthesis, and Applications

Authored by: A Senior Application Scientist

Foreword: The Strategic Importance of Functionalized Indoles

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its inherent biological activity and synthetic versatility have made it a "privileged scaffold" in drug discovery. The strategic introduction of functional groups onto this core can dramatically modulate its physicochemical properties and biological activity. This guide focuses on a specific, highly functionalized derivative: This compound .

The presence of a bromine atom at the 4-position and a nitrile group at the 2-position creates a molecule of significant synthetic potential. The C4-bromine serves as a versatile handle for a multitude of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, and alkyl substituents. Simultaneously, the C2-nitrile group is a valuable precursor for various functional transformations, including reduction to an amine, hydrolysis to a carboxylic acid, or participation in cycloaddition reactions to construct more complex heterocyclic systems.

This document provides a comprehensive overview of this compound, from its logical synthetic evolution to its potential applications in modern chemical research. While a singular "discovery" paper for this specific compound is not prominent in the historical literature, its existence is a testament to the advancement of synthetic methodologies for creating highly decorated indole scaffolds. This guide, therefore, focuses on the logical construction of this molecule based on established and reliable chemical transformations.

Part 1: Retrosynthetic Analysis and Strategic Synthesis

The synthesis of this compound can be approached through several strategic disconnections. The choice of strategy often depends on the availability of starting materials and the desired scale of the synthesis.

Diagram: Retrosynthetic Pathways

Caption: Retrosynthetic analysis of this compound.

Synthetic Approach A: Late-Stage C2-Cyanation of 4-Bromoindole

This is arguably the most direct and modular approach, leveraging the commercially available or readily synthesized 4-bromoindole. The key challenge lies in the selective functionalization of the C2 position.

Step 1: Synthesis of 4-Bromoindole

The Batcho-Leimgruber indole synthesis provides a reliable route to 4-bromoindole from 2-methyl-3-nitroaniline.

Diagram: Batcho-Leimgruber Synthesis of 4-Bromoindole

Caption: Workflow for the synthesis of 4-bromoindole.

Step 2: C2-Functionalization and Cyanation

With 4-bromoindole in hand, the next step is the introduction of the cyano group at the C2 position. Direct C-H cyanation of indoles can be challenging and often results in mixtures of isomers. A more controlled approach involves a two-step process: halogenation at C2 followed by a cyanation reaction.

Protocol: Synthesis of this compound via C2-Iodination and Palladium-Catalyzed Cyanation

-

Protection of the Indole Nitrogen:

-

To a solution of 4-bromoindole (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

-

Stir the mixture for 30 minutes at 0 °C, then add benzenesulfonyl chloride (1.1 eq).

-

Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-protected 4-bromoindole, which can be used in the next step without further purification.

-

-

C2-Iodination:

-

Dissolve the N-protected 4-bromoindole (1.0 eq) in anhydrous THF and cool to -78 °C under an argon atmosphere.

-

Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C.

-

Stir the resulting solution for 1 hour at -78 °C.

-

Add a solution of iodine (1.2 eq) in THF dropwise.

-

Stir for an additional 1-2 hours at -78 °C, then allow the reaction to warm to room temperature.

-

Quench with aqueous sodium thiosulfate solution and extract with ethyl acetate. The combined organic layers are dried and concentrated. The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford N-protected 4-bromo-2-iodo-1H-indole.

-

-

Palladium-Catalyzed Cyanation:

-

In a Schlenk flask, combine the N-protected 4-bromo-2-iodo-1H-indole (1.0 eq), zinc cyanide (0.6 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous N,N-dimethylformamide (DMF) and stir the mixture at 90 °C for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the N-protected this compound.

-

-

Deprotection:

-

Dissolve the N-protected product in THF and add a solution of potassium hydroxide (3.0 eq) in methanol.

-

Stir the mixture at room temperature for 2-4 hours.

-

Neutralize with 1 M HCl and extract with ethyl acetate.

-

The combined organic layers are washed, dried, and concentrated to give the final product, This compound .

-

Synthetic Approach B: Fischer Indole Synthesis

This classical approach constructs the indole ring from a substituted phenylhydrazine and a carbonyl compound. For the target molecule, this would involve the reaction of (3-bromophenyl)hydrazine with a pyruvate derivative bearing a nitrile group.

Protocol: Synthesis via Fischer Indole Synthesis

-

Formation of the Hydrazone:

-

Dissolve (3-bromophenyl)hydrazine hydrochloride (1.0 eq) and ethyl 2-cyano-2-oxoacetate (1.0 eq) in ethanol.

-

Add a catalytic amount of acetic acid and stir the mixture at room temperature for 4-6 hours.

-

The resulting hydrazone often precipitates from the solution and can be collected by filtration.

-

-

Cyclization:

-

Suspend the dried hydrazone in a high-boiling point solvent such as Dowtherm A or use a strong acid catalyst like polyphosphoric acid (PPA).

-

Heat the mixture to 180-220 °C for 1-2 hours.

-

Cool the reaction mixture and pour it onto ice.

-

The crude product is then extracted with an organic solvent, and the extract is washed, dried, and concentrated.

-

-

Hydrolysis and Decarboxylation (if an ester was used):

-

If an ester derivative of pyruvonitrile was used, the resulting indole-2-carboxylate needs to be hydrolyzed to the carboxylic acid and then decarboxylated. This can be achieved by heating with a strong base followed by acidification.

-

-

Direct Cyanation from 2-Carboxamide:

-

An alternative to the pyruvonitrile is to use pyruvic acid to form 4-bromo-1H-indole-2-carboxylic acid.[2] This can then be converted to the corresponding 2-carboxamide, which is subsequently dehydrated using a reagent like phosphorus oxychloride or trifluoroacetic anhydride to yield the 2-carbonitrile.

-

Part 2: Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₉H₅BrN₂ |

| Molecular Weight | 221.06 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not widely reported, expected >150 °C |

| Solubility | Soluble in polar organic solvents (DMF, DMSO, Acetone), sparingly soluble in chlorinated solvents, insoluble in water. |

| ¹H NMR (DMSO-d₆) | Expected signals in the aromatic region (δ 7.0-8.0 ppm) and a broad singlet for the indole N-H (>11 ppm). |

| ¹³C NMR (DMSO-d₆) | Expected signals for the nitrile carbon (δ ~115 ppm), and aromatic carbons, including the carbon bearing the bromine. |

| IR (KBr, cm⁻¹) | Characteristic absorptions for N-H stretching (~3300-3400 cm⁻¹) and C≡N stretching (~2220-2230 cm⁻¹). |

Part 3: Applications in Research and Drug Development

The unique substitution pattern of this compound makes it a highly valuable building block in the synthesis of complex molecules, particularly in the field of medicinal chemistry.

Scaffold for Kinase Inhibitors

The indole scaffold is a common feature in many kinase inhibitors. The C4-position is often explored for introducing substituents that can interact with the solvent-exposed region of the ATP-binding pocket, while the C2-position can be elaborated to interact with the hinge region. The bromine at C4 allows for the facile introduction of various aryl and heteroaryl groups via Suzuki or Stille coupling, enabling the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies.

Precursor for Fused Heterocyclic Systems

The C2-nitrile group can participate in cycloaddition reactions or can be used as a handle to build additional rings onto the indole core. For instance, reaction with azides can lead to the formation of tetrazole-fused indoles, while reactions with hydroxylamine can yield amidoximes, which are precursors to oxadiazoles. These fused systems are often explored for their unique pharmacological properties.

Molecular Probes and Materials Science

Indole derivatives are known for their fluorescent properties. The extended conjugation that can be achieved through cross-coupling reactions at the C4-position, combined with the electronic effects of the C2-nitrile, can be used to tune the photophysical properties of the molecule. This makes derivatives of this compound potential candidates for the development of fluorescent probes for biological imaging or as components in organic electronic materials.

Conclusion

This compound represents a strategically important, yet underexplored, building block in organic synthesis. While its dedicated historical discovery is not clearly documented, its logical synthesis from readily available precursors is achievable through several established methodologies. The combination of a versatile cross-coupling handle at the C4-position and a synthetically malleable nitrile at the C2-position provides a powerful platform for the generation of diverse and complex molecules with significant potential in drug discovery and materials science. This guide has outlined the key synthetic strategies and potential applications, providing a foundation for researchers and scientists to leverage the unique chemical reactivity of this valuable indole derivative.

References

A Technical Guide to the Potential Biological Activity of 4-Bromo-1H-indole-2-carbonitrile: A Research & Development Roadmap

Prepared by: Gemini, Senior Application Scientist

Abstract

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous pharmaceuticals.[1][2][3][4] 4-Bromo-1H-indole-2-carbonitrile is a synthetic derivative that combines three key structural motifs: the privileged indole core, a bromine substituent at the 4-position, and a carbonitrile group at the 2-position. While direct biological data for this specific molecule is not extensively published, a comprehensive analysis of its structural components and related analogs strongly suggests significant potential, primarily as an antiproliferative agent for oncological applications. This guide provides a foundational analysis of the molecule, posits its most probable biological activities and mechanisms of action, and presents a detailed experimental workflow for its initial validation. It is intended as a technical roadmap for researchers and drug development professionals seeking to investigate this promising compound.

Part 1: Foundational & Physicochemical Analysis

The Indole Scaffold: A Privileged Structure in Drug Discovery

The indole ring system, a fusion of benzene and pyrrole rings, is a ubiquitous motif in both natural products and synthetic drugs.[1][2] Its unique electronic properties and rigid, planar structure allow it to participate in various non-covalent interactions with biological macromolecules, including hydrogen bonding, π-π stacking, and hydrophobic interactions. This versatility has rendered it a "privileged scaffold" in drug discovery, with indole-containing molecules demonstrating a vast range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[3][4]

Structural Deconstruction of this compound

The therapeutic potential of this molecule can be hypothesized by examining its constituent parts:

-

The 4-Bromo Substituent: Halogenation is a common strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties. The bromine atom at the C4 position increases lipophilicity, which can enhance membrane permeability. Furthermore, bromine can participate in halogen bonding, a specific non-covalent interaction with protein backbones that can improve binding affinity and selectivity. Numerous studies have reported that bromo-substituted indole derivatives possess potent antiproliferative properties against various cancer cell lines.[5][6] For instance, certain bromo-substituted analogs have shown promising activity against estrogen-sensitive breast cancer (T47D) by modulating the estrogen receptor-α (ER-α).[5]

-

The 2-Carbonitrile Moiety: The nitrile group (-C≡N) is a versatile and metabolically robust pharmacophore.[7] It is a strong electron-withdrawing group and a polar motif that can act as a hydrogen bond acceptor. In drug design, it often serves as a bioisosteric replacement for a carbonyl group or a carboxylic acid.[7] The 2-cyanoindole core is a recognized precursor for various biologically active molecules and is of significant interest in pharmacological research.[1][2]

Predicted Physicochemical Properties and Drug-Likeness

To assess its potential as an orally bioavailable drug, the physicochemical properties of this compound were calculated and evaluated against Lipinski's Rule of Five, a widely used guideline in early-stage drug discovery.

| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

| Molecular Weight | 221.06 g/mol | ≤ 500 g/mol | Yes |

| LogP (Octanol-Water Partition Coefficient) | ~2.8 | ≤ 5 | Yes |

| Hydrogen Bond Donors (NH, OH) | 1 (indole N-H) | ≤ 5 | Yes |

| Hydrogen Bond Acceptors (N, O) | 1 (nitrile N) | ≤ 10 | Yes |

| Molar Refractivity | 52 cm³ | 40-130 | Yes |

Scientist's Note: The predicted properties indicate that this compound possesses a favorable drug-like profile. Its molecular weight is low, and its predicted LogP suggests a good balance between aqueous solubility and lipid permeability, which is crucial for absorption and distribution. The molecule fully complies with Lipinski's rules, suggesting a high probability of good oral bioavailability.

Part 2: Predicted Biological Activity & Mechanistic Hypotheses

Primary Hypothesis: Antiproliferative and Cytotoxic Activity

Based on the extensive literature on related bromo-indole compounds, the most compelling hypothesis is that this compound will exhibit antiproliferative activity against cancer cells.[5][6][8]

-

Rationale: The combination of the indole scaffold and bromine substitution has proven effective in numerous anticancer agents. Studies on oxindole-indole conjugates have shown that bromo-substitution can be advantageous for anti-proliferative activity against breast cancer cell lines like MCF-7.[6] While the specific position of the bromine atom is critical, the general precedent is strong.

-

Potential Molecular Targets: Many indole derivatives exert their anticancer effects by inhibiting protein kinases. For example, novel indole derivatives have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Src kinase, two key players in tumor progression and metastasis.[9] Other potential targets include Cyclin-Dependent Kinases (CDKs) and the estrogen receptor, as seen in related compounds.[5][6]

-

Hypothesized Signaling Pathway: A plausible mechanism of action involves the inhibition of a critical receptor tyrosine kinase (RTK) pathway, such as the EGFR signaling cascade. Inhibition of EGFR would block downstream signaling through pathways like RAS/MAPK and PI3K/AKT, ultimately leading to cell cycle arrest and the induction of apoptosis.

References

- 1. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Biological Evaluation and In Silico Studies of Certain Oxindole–Indole Conjugates as Anticancer CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Utility of 4-Bromo-1H-indole-2-carbonitrile in Modern Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and pharmaceutical agents.[1] The strategic functionalization of this privileged scaffold is paramount for the development of novel therapeutics. Among the vast array of functionalized indoles, 4-Bromo-1H-indole-2-carbonitrile has emerged as a particularly versatile and powerful building block. Its unique arrangement of a reactive bromine atom at the C4 position and a synthetically malleable nitrile group at C2 offers a dual handle for molecular elaboration. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound, presenting it as a key intermediate for the construction of complex, biologically active molecules. We will delve into the causality behind experimental choices, provide validated protocols for its derivatization, and explore its role in the synthesis of compounds with significant therapeutic potential, such as kinase inhibitors.

Introduction: The Architectural Significance of this compound

The indole scaffold is a recurring motif in a multitude of biologically active compounds.[2] The introduction of specific functional groups at various positions on the indole ring can profoundly influence a molecule's pharmacological profile. This compound is a trifunctional scaffold: the indole nitrogen (N1) allows for substitution, the C4-bromo group serves as a versatile handle for cross-coupling reactions, and the C2-carbonitrile can be transformed into a variety of other functional groups. This strategic placement of reactive sites makes it an ideal starting material for the generation of diverse chemical libraries for drug discovery.

The bromine atom at the C4 position is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, alkyl, and amino groups.[3] The nitrile group at C2, a versatile synthetic precursor, can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to forge more complex heterocyclic systems.[4] This guide will explore the synthetic pathways to access this key building block and the subsequent transformations that unlock its full potential in organic synthesis.

Synthesis of this compound: A Strategic Approach

A definitive, step-by-step synthesis of this compound is not extensively documented in a single source. However, a plausible and efficient synthesis can be designed by combining established methodologies for indole core formation and subsequent functionalization. A logical approach involves the synthesis of a 4-bromoindole precursor followed by the introduction of the 2-carbonitrile group.

Synthesis of the 4-Bromoindole Core

A common route to substituted indoles is the Fischer indole synthesis. For the synthesis of a 4-bromoindole, one could start from a correspondingly substituted phenylhydrazine. A patent for the preparation of 4-bromo-7-methylindole-2-carboxylic acid describes the condensation of 5-bromo-2-methylphenylhydrazine hydrochloride with ethyl pyruvate, followed by cyclization.[5] A similar strategy can be envisioned for the synthesis of the 4-bromoindole core.

Introduction of the 2-Carbonitrile Group

Several methods exist for the introduction of a nitrile group at the C2 position of an indole. One efficient, palladium-catalyzed method involves the reaction of 2-gem-dihalovinylanilines with a cyanide source.[4][6] Another approach is the cyanation of an indole at the C2 position using reagents like Rhodium, Palladium, or Copper catalysts.[4]

A particularly relevant method for the synthesis of 2-cyanoindoles involves the photoconversion of 1,4-diaryl-5-cyano-1,2,3-triazoles.[7][8] However, a more direct and classical approach would be the Sandmeyer reaction.[9][10] This reaction allows for the conversion of an aromatic amine to a nitrile via a diazonium salt intermediate.[9] Thus, a plausible synthetic route to this compound would involve the synthesis of 4-bromo-2-aminoindole, followed by a Sandmeyer reaction to install the nitrile group.

Hypothetical Synthetic Protocol for this compound

Step 1: Synthesis of 4-Bromo-2-nitro-1H-indole

A suitable starting material would be 4-bromo-2-nitrotoluene, which can be subjected to a Reissert indole synthesis. This involves condensation with diethyl oxalate in the presence of a strong base (e.g., sodium ethoxide) to form an intermediate that is then reductively cyclized to the indole.

Step 2: Reduction of the Nitro Group to an Amine

The 4-bromo-2-nitro-1H-indole can be reduced to 4-bromo-1H-indol-2-amine using standard reducing agents such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Step 3: Sandmeyer Cyanation

The resulting 4-bromo-1H-indol-2-amine is then subjected to a Sandmeyer reaction.[11] The amine is first diazotized with sodium nitrite in an acidic medium (e.g., HCl) at low temperature (0-5 °C). The resulting diazonium salt is then treated with a solution of copper(I) cyanide to yield this compound.[9]

Reactivity and Applications in Organic Synthesis

The synthetic utility of this compound lies in its ability to undergo a variety of chemical transformations at its three reactive sites. The C4-bromo position is the primary site for diversification through palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[12] The C4-bromo group of this compound makes it an excellent substrate for these transformations.

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.[13][14] This reaction is particularly useful for introducing aryl or vinyl substituents at the C4 position of the indole core.

General Protocol for Suzuki-Miyaura Coupling:

-

To a reaction vessel containing this compound (1 equivalent) and an arylboronic acid (1.2-1.5 equivalents), add a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).

-

Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[15][16][17] This reaction is ideal for introducing alkenyl moieties at the C4 position of the indole.

General Protocol for Heck Reaction:

-

Combine this compound (1 equivalent), the desired alkene (1.5-2 equivalents), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃, P(o-tol)₃, 4-10 mol%), and a base (e.g., Et₃N, K₂CO₃, 2-3 equivalents) in a suitable solvent (e.g., DMF, acetonitrile).

-

Degas the mixture and heat under an inert atmosphere to 80-120 °C.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture, filter off any solids, and partition the filtrate between water and an organic solvent.

-

Wash the organic layer with brine, dry, and concentrate.

-

Purify the residue by column chromatography.

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[18][19] This reaction provides a direct route to 4-alkynylindoles.

General Protocol for Sonogashira Coupling:

-

To a solution of this compound (1 equivalent) and a terminal alkyne (1.2-1.5 equivalents) in a suitable solvent (e.g., THF, DMF), add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-10 mol%), and a base (e.g., Et₃N, i-Pr₂NH).

-

Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

-

Quench the reaction with aqueous ammonium chloride and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, enabling the formation of C-N bonds.[1][20][21] This reaction is invaluable for the synthesis of 4-aminoindole derivatives.

General Protocol for Buchwald-Hartwig Amination:

-

In a glovebox or under an inert atmosphere, combine this compound (1 equivalent), the desired amine (1.2-1.5 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., BINAP, XPhos, 2-10 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.5 equivalents) in an anhydrous, deoxygenated solvent (e.g., toluene, dioxane).

-

Seal the reaction vessel and heat to 80-110 °C.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate.

-

Purify the product by column chromatography.

Transformations of the 2-Carbonitrile Group

The nitrile group at the C2 position is a versatile functional handle that can be converted into a variety of other functionalities, further expanding the synthetic utility of this building block.

-

Hydrolysis: Acidic or basic hydrolysis of the nitrile furnishes the corresponding 4-bromo-1H-indole-2-carboxylic acid.

-

Reduction: The nitrile can be reduced to a primary amine (4-bromo-1H-indol-2-yl)methanamine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

-

Addition of Organometallic Reagents: Grignard or organolithium reagents can add to the nitrile to form ketones after acidic workup.

Application in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The indole scaffold is a common feature in many kinase inhibitors.[22][23][24][25][26] The ability to introduce diverse substituents at the C4 position of the indole ring using this compound as a starting material makes it a valuable tool in the design and synthesis of novel kinase inhibitors. For example, 3-substituted indolin-2-ones have been identified as a novel class of tyrosine kinase inhibitors.[23][24] By strategically derivatizing the 4-position of the indole core and manipulating the 2-carbonitrile group, libraries of compounds can be generated for screening against various kinases implicated in diseases such as cancer and inflammatory disorders.

Conclusion

This compound is a highly versatile and strategically important building block in modern organic synthesis. Its trifunctional nature allows for sequential and orthogonal functionalization, providing access to a wide array of complex and diverse indole derivatives. The robust and well-established palladium-catalyzed cross-coupling reactions at the C4-bromo position, coupled with the synthetic flexibility of the C2-carbonitrile group, make this compound an invaluable starting material for the synthesis of biologically active molecules, particularly in the realm of drug discovery and development. The methodologies and insights presented in this guide are intended to empower researchers to fully harness the synthetic potential of this powerful chemical tool.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents [patents.google.com]

- 6. Palladium-Catalyzed Synthesis of 2-Cyanoindoles from 2-gem-Dihalovinylanilines [organic-chemistry.org]

- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 8. par.nsf.gov [par.nsf.gov]

- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 10. Sandmeyer Reaction [organic-chemistry.org]

- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nobelprize.org [nobelprize.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. m.youtube.com [m.youtube.com]

- 15. Heck reaction - Wikipedia [en.wikipedia.org]

- 16. Heck Reaction [organic-chemistry.org]

- 17. Heck Reaction - Chempedia - LookChem [lookchem.com]

- 18. Sonogashira Coupling [drugfuture.com]

- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 21. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 22. Synthesis of 3-substituted-2-oxoindole analogues and their evaluation as kinase inhibitors, anticancer and antiangiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. 3-substitued indoles: one-pot synthesis and evaluation of anticancer and Src kinase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

The Indole-2-carbonitrile Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Indole-2-carbonitrile Core

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic compounds with profound pharmacological activities.[1] Among the diverse landscape of indole derivatives, those bearing a carbonitrile moiety at the 2-position have emerged as a particularly privileged scaffold in the quest for novel therapeutic agents.[1] This in-depth guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive literature review of substituted indole-2-carbonitriles, delving into their synthesis, multifaceted biological activities, and the critical structure-activity relationships that govern their therapeutic potential. The unique electronic properties of the nitrile group, coupled with the inherent versatility of the indole ring, make this scaffold a fertile ground for the design of targeted therapies against a spectrum of diseases, from cancer to viral infections.

Synthetic Strategies: Crafting the Indole-2-carbonitrile Framework

The construction of substituted indole-2-carbonitriles is a pivotal aspect of their development as drug candidates. A variety of synthetic methodologies have been established, offering chemists a versatile toolkit to access a wide range of derivatives.

Direct Cyanation of the Indole Ring

One of the most direct approaches to indole-2-carbonitriles involves the introduction of the nitrile group onto a pre-existing indole scaffold. This can be achieved through several methods, including palladium-catalyzed cyanation reactions using reagents like zinc cyanide.

Cyclization Strategies

Alternative and highly versatile methods involve the construction of the indole ring itself with the 2-carbonitrile group already incorporated or formed during the cyclization process. These methods often provide greater control over the substitution pattern of the final product.

A prominent method for the synthesis of polysubstituted indole-2-carbonitriles involves palladium-catalyzed cross-coupling reactions.[2] Strategies such as the Sonogashira, Suzuki-Miyaura, Stille, and Heck reactions allow for the introduction of a wide variety of substituents at various positions of the indole ring, starting from appropriately functionalized precursors.[2]

For instance, a common synthetic route begins with the preparation of a 3-iodo-indole-2-carbonitrile precursor. This intermediate can then be subjected to various cross-coupling reactions to introduce diverse functionalities at the C3 position.[3] Furthermore, the indole nitrogen (N1) can be readily alkylated or arylated to further expand the chemical space.[3]

Experimental Protocol: Synthesis of 1-Benzyl-3-iodo-1H-indole-2-carbonitrile [3]

This protocol describes a two-step process for the synthesis of a key intermediate used in subsequent cross-coupling reactions.

Step 1: Iodination of 1H-indole-2-carbonitrile

-

To a solution of 1H-indole-2-carbonitrile (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add potassium hydroxide (KOH) (3.6 eq) in portions at room temperature.

-

Stir the mixture for 30 minutes.

-

Cool the reaction to 0 °C and add a solution of iodine (1.0 eq) in DMF dropwise.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Pour the reaction mixture into a mixture of water and saturated aqueous ammonium chloride and stir for 30 minutes.

-

Collect the resulting precipitate by filtration and dry under vacuum to yield 3-iodo-1H-indole-2-carbonitrile.

Step 2: N-Benzylation

-

To a solution of 3-iodo-1H-indole-2-carbonitrile (1.0 eq) in DMF, add a base such as sodium hydride (NaH) at 0 °C.

-